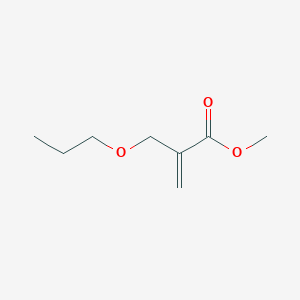
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid is a compound that combines two distinct chemical entities: (4-Ethyloxolan-3-yl)methanol, an alcohol derivative, and 4-methylbenzenesulfonic acid, an aromatic sulfonic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloxolan-3-yl)methanol typically involves the reaction of ethylene oxide with an appropriate alcohol under acidic or basic conditions. The resulting product is then combined with 4-methylbenzenesulfonic acid through a sulfonation reaction.
Industrial Production Methods
On an industrial scale, the production of 4-methylbenzenesulfonic acid is achieved through the sulfonation of toluene. This process is carried out in large reactors where toluene is treated with sulfur trioxide or oleum. The resulting product is then purified through crystallization or distillation to obtain the desired compound .
化学反応の分析
Types of Reactions
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in (4-Ethyloxolan-3-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and alkyl halides for alkylation are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfonates, sulfinates.
Substitution: Brominated, nitrated, and alkylated aromatic compounds.
科学的研究の応用
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
作用機序
The mechanism of action of (4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of various biomolecules.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid group but lacks the (4-Ethyloxolan-3-yl)methanol moiety.
(4-Ethyloxolan-3-yl)methanol: Contains the alcohol group but lacks the sulfonic acid component.
Uniqueness
The combination of (4-Ethyloxolan-3-yl)methanol and 4-methylbenzenesulfonic acid in a single compound provides unique chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in synthesis and research .
特性
CAS番号 |
184888-22-0 |
|---|---|
分子式 |
C14H22O5S |
分子量 |
302.39 g/mol |
IUPAC名 |
(4-ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H14O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-4-9-5-7(6)3-8/h2-5H,1H3,(H,8,9,10);6-8H,2-5H2,1H3 |
InChIキー |
COBGCJPWSXMUGY-UHFFFAOYSA-N |
正規SMILES |
CCC1COCC1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)

![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)







![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B14268967.png)
methanimine N-oxide](/img/structure/B14268980.png)
